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molecular formula C11H18NO3P B8571871 Diethyl 2-(4-pyridyl)ethylphosphonate

Diethyl 2-(4-pyridyl)ethylphosphonate

Cat. No. B8571871
M. Wt: 243.24 g/mol
InChI Key: QNFZWFNFBLKDLM-UHFFFAOYSA-N
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Patent
US07767665B2

Procedure details

Diethyl (E)-2-(4-pyridyl)ethenylphosphonate (10.3 g, 42 mmol) was dissolved in ethanol (25 ml), and 10% palladium-carbon (1.0 g) was added thereto. The mixture was stirred under hydrogen atmosphere at room temperature for 5 hrs. Palladium-carbon was filtered off, and the filtrate was concentrated to give the titled compound (10.3 g, 100%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4](/[CH:7]=[CH:8]/[P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])=[CH:3][CH:2]=1>C(O)C.[C].[Pd]>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][CH2:8][P:9](=[O:16])([O:10][CH2:11][CH3:12])[O:13][CH2:14][CH3:15])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)/C=C/P(OCC)(OCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Palladium-carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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